2-cyclohexylphenolate;ethyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylphenolate;ethyl(triphenyl)phosphanium is a compound that combines the properties of 2-cyclohexylphenolate and ethyl(triphenyl)phosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-cyclohexylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor, and the product is continuously removed and purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexylphenol derivatives.
Reduction: Reduced forms of the phenolate and phosphonium components.
Substitution: Substituted phenolate and phosphonium derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylphenolate;ethyl(triphenyl)phosphanium has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic transformations, including the synthesis of complex molecules and natural products.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Pharmaceuticals: Investigated for potential use in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-cyclohexylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, facilitating various catalytic processes. The phosphonium group can participate in single-electron transfer reactions, generating reactive intermediates that drive the chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexylphenol: A precursor to 2-cyclohexylphenolate;ethyl(triphenyl)phosphanium, known for its use in organic synthesis.
Triphenylphosphine: A widely used reagent in organic chemistry, known for its role in the Wittig reaction and other transformations.
Ethyltriphenylphosphonium Bromide: A related compound used in the synthesis of various phosphonium salts.
Uniqueness
This compound is unique due to its combined properties of phenolate and phosphonium groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
94231-08-0 |
---|---|
Molekularformel |
C32H35OP |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
2-cyclohexylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C12H16O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2H2,1H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChI-Schlüssel |
ZDTRYRMHGXTFLX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=CC=CC=C2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.